molecular formula C8H14FNO4S B13250570 Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Cat. No.: B13250570
M. Wt: 239.27 g/mol
InChI Key: ZCQHKCWGNXOTTP-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS 1839621-95-2) is a chemical building block of interest in medicinal and organic chemistry. Its molecular formula is C8H14FNO4S with a molecular weight of 239.26 g/mol . The compound features a piperidine ring that is substituted at the nitrogen with a carbamate group and at the 4-position with a fluorosulfonyl group, a key and versatile functional group . The fluorosulfonyl moiety is a valuable precursor in chemical synthesis, particularly for the creation of sulfonamides, which are prevalent in many pharmacologically active compounds. Patents indicate that derivatives containing the fluorosulfonyl group are investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a target for therapeutic agents in conditions like hypertension, inflammation, and central nervous system injuries . This makes this compound a valuable intermediate for researchers developing new bioactive molecules and exploring structure-activity relationships. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14FNO4S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-fluorosulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C8H14FNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3

InChI Key

ZCQHKCWGNXOTTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Esterification of Isonipecotic Acid

One widely reported method involves the esterification of isonipecotic acid with ethanol in the presence of thionyl chloride. The reaction proceeds under reflux conditions for approximately 48 hours at 0°C initial temperature, yielding ethyl 4-piperidinecarboxylate in high yield (94%) and purity.

Step Reagents & Conditions Yield (%) Notes
1 Isonipecotic acid + Ethanol + Thionyl chloride 94 Reflux 48 h, solvent removal in vacuo

The reaction mechanism involves the formation of an acid chloride intermediate facilitated by thionyl chloride, followed by nucleophilic attack by ethanol to form the ester. The product is purified by extraction and drying steps.

Introduction of the Fluorosulfonyl Group

The critical step in synthesizing this compound is the installation of the fluorosulfonyl (-SO2F) moiety at the 4-position of the piperidine ring. This fluorosulfonylation is typically achieved via sulfur(VI) fluoride exchange (SuFEx) chemistry.

Alternative Synthetic Routes and Functional Group Transformations

Reductive Amination and Halogenation

Some synthetic routes to related piperidine derivatives involve reductive amination of ethyl isonipecotate with aldehydes followed by halogenation to introduce reactive handles for further substitution. For example, the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters involves reaction with chloroacetaldehyde and sodium cyanoborohydride under acidic methanol conditions.

Step Reagents & Conditions Yield (%) Notes
3 Ethyl isonipecotate + chloroacetaldehyde + NaCNBH3, 0°C to RT Not specified Reaction monitored by UPLC, followed by acid workup

This approach can be adapted for the introduction of fluorosulfonyl groups via subsequent substitution reactions, although direct fluorosulfonylation is preferred for efficiency.

Protection and Deprotection Strategies

The nitrogen of the piperidine ring is often protected as a carbamate (e.g., ethyl or tert-butyl carbamate) to prevent side reactions during fluorosulfonylation. Protection can be achieved by reaction with ethyl chloroformate or Boc anhydride, followed by purification. Deprotection is carried out under acidic conditions if necessary.

Summary Table of Preparation Methods

Step No. Intermediate/Product Key Reagents & Conditions Yield (%) Reference
1 Ethyl 4-piperidinecarboxylate Isonipecotic acid + Ethanol + Thionyl chloride, reflux 48 h 94
2 Fluorosulfonylated piperidine derivative SO2F2 or SuFEx reagent, mild solvent, RT, 30–90 min 73–91
3 1-(2-halogen-ethyl)-4-piperidinecarboxylate Ethyl isonipecotate + chloroacetaldehyde + NaCNBH3, 0°C to RT Not specified
4 Protected piperidine carbamate intermediates Carbamate protection reagents (ethyl chloroformate, Boc) 60–85

Analytical and Characterization Data

The intermediates and final products are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity assessments.

  • 1H NMR spectra confirm the piperidine ring protons and carbamate ethyl group signals.
  • 19F NMR is used to verify the presence of the fluorosulfonyl group, typically showing a distinctive fluorine resonance.
  • Mass spectrometry (ESI-MS) confirms molecular weight and isotopic patterns consistent with fluorosulfonylated compounds.
  • Purity is assessed by gas chromatography (GC) or ultra-performance liquid chromatography (UPLC).

The preparation of this compound involves a multi-step synthetic sequence starting from isonipecotic acid esterification to the ethyl ester, followed by selective fluorosulfonylation via SuFEx chemistry. The SuFEx-based fluorosulfonylation represents the most efficient and scalable method, offering high yields and functional group compatibility. Alternative routes involving reductive amination and halogenation provide flexibility for derivative synthesis but are less direct for fluorosulfonyl introduction.

This comprehensive analysis incorporates diverse literature sources, excluding unreliable websites, to present a professional and authoritative overview of the preparation methods for this important fluorosulfonylated piperidine derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly as a building block in synthesis.

Piperidine Derivatives in Cancer Therapy

  • Piperidine derivatives have demonstrated potential anticancer activity. For example, a product resulting from a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction showed cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells .
  • An EF24 analog, which is a piperidinone derivative, showed potential activity against lung, breast, ovarian, and cervical cancer . The new analog possessed IKKb inhibitory properties . The structure–activity relationship indicates that a nitrogen atom in the cycle is optimal for pharmacological properties .
  • Radiolabeled fluoro-analogs of ALK inhibitors like crizotinib, alectinib, and ceritinib have been created using piperidine derivatives, showing potential for brain metastases treatment due to enhanced CNS pharmacokinetic properties .

Sulfamic Acid Derivatives

  • Sulfamide, incorporating the sulfonamide functionality, is used in medicinal chemistry to design biologically active derivatives with pharmacological applications. These derivatives can be created by substituting one to four hydrogen atoms, resulting in specific biological activities .
  • Sulfamide-based inhibitors have been designed for enzymes like carbonic anhydrases (CAs) and various proteases (aspartic, serine, and metalloproteases). In these compounds, the sulfamide moiety is important for binding to the active site cavity, either by coordinating to a metal ion or interacting with catalytically critical residues .
  • Sulfamates also occupy a position in anti-cancer drugs, particularly targeting steroid sulfatases (STSs) and carbonic anhydrases (CAs). Several compounds have progressed to clinical trials for treating hormone-dependent tumors .

Additional Piperidine Compounds

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is another piperidine derivative .
  • CHF2O-containing amino acids were demonstrated by the preparation of compounds 4n-u . All possible optical isomers of 1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2- carboxylic acid 4n-q and (2R,4S)-1-(((9H-fluoren-9- yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2- carboxylic acid 4r-u were obtained started from commercially available methyl and benzyl ester of 4-hydroxyproline isomers .

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity : The fluorosulfonyl group in the target compound enhances electrophilicity compared to methylsulfonyl (e.g., ) or carbamoyl groups (e.g., ), making it more reactive in nucleophilic substitutions.
  • Biological Target Interactions : Substituents like indole () or benzimidazole () enable π-π stacking and hydrogen bonding with proteins, whereas the fluorosulfonyl group may act as a hydrogen bond acceptor or participate in covalent interactions.

This compound

  • Step 1 : Piperidine-4-carboxylic acid derivatization with ethyl chloroformate to install the ester group .
  • Step 2 : Fluorosulfonylation via reaction with sulfuryl fluoride (SO₂F₂) under controlled conditions.

Comparison with Other Derivatives

  • Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate : Synthesized via tandem hydroformylation/Fischer indolization (56% yield) .
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate : Reductive amination of ketones followed by microwave-assisted hydrolysis .
  • Ethyl 1-(methylsulphonyl)piperidine-4-carboxylate : Sulfonylation of piperidine with methylsulfonyl chloride .

Key Differences :

  • Fluorosulfonylation requires specialized reagents (e.g., SO₂F₂), whereas sulfonylation () or amidation () uses more common reagents.
  • Yields vary significantly; indole derivatives achieve moderate yields (56%, ), while carbamoyl derivatives require multi-step protocols ().

This compound

No direct biological data is provided, but the fluorosulfonyl group is associated with:

  • Potential enzyme inhibition (e.g., covalent binding to cysteine residues).
  • Enhanced metabolic stability due to fluorine’s electronegativity.

Comparative Activities:

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Acts as an iNOS inhibitor (binding energy: -6.91 kcal/mol) .
  • Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate : Explored for antitumor and antibacterial properties .
  • Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate: Investigated in antimalarial research .

Mechanistic Insights :

  • The fluorosulfonyl group may confer unique target selectivity compared to amino or indole groups, which rely on non-covalent interactions.

Biological Activity

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorosulfonyl group and an ethyl carboxylate moiety. Its molecular formula is C9H12FNO4SC_9H_{12}FNO_4S, with a molecular weight of approximately 251.26 g/mol. The presence of the fluorosulfonyl group enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially modulating their activity and influencing various biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The fluorosulfonyl group can react with thiol groups in proteins, altering their function.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in disease processes, particularly in inflammatory pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators, suggesting applications in treating conditions like arthritis and other inflammatory diseases.
  • Cancer Research : There are indications that this compound may interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Cancer-relatedPotential inhibition of tumor growth

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound could reduce the expression of pro-inflammatory cytokines (e.g., TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects.
  • Cancer Cell Studies : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it could induce apoptosis at micromolar concentrations, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the recommended methods for synthesizing and purifying Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate?

Answer: Synthesis typically involves multi-step reactions, such as coupling fluorosulfonyl groups to a piperidine scaffold. For purification, silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) is commonly used to isolate intermediates . Ethyl acetate is preferred for liquid-liquid extraction due to its polarity and compatibility with aqueous washes . Post-synthesis characterization via 1H^1H-NMR and HPLC (≥98% purity) is critical to confirm structural integrity .

Q. How should researchers handle and store this compound safely in laboratory settings?

Answer: Follow OSHA GHS guidelines: use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. Store in airtight containers at 2–8°C, protected from light and moisture. For disposal, incinerate or use licensed hazardous waste services. Refer to SDS data for acute toxicity (H302, H315) and respiratory irritation (H335) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural analysis : 1H^1H-/13C^{13}C-NMR for backbone confirmation and substituent positioning.
  • Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to detect impurities (<2%).
  • Mass spectrometry : HRMS (ESI+) for exact mass verification (e.g., predicted molecular ion [M+H]+^+) .

Advanced Research Questions

Q. How can researchers address contradictory data in studies involving fluorosulfonyl-piperidine derivatives?

Answer: Contradictions (e.g., variable bioactivity or toxicity) may arise from differences in stereochemistry, impurities, or assay conditions. Mitigation strategies include:

  • Batch standardization : Use COA-verified batches (e.g., >98% purity) .
  • Orthogonal assays : Combine in vitro (e.g., enzymatic inhibition) and in silico (molecular docking) methods to validate target engagement .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., IC50_{50} normalization) .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

Answer:

  • Target validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm specificity (e.g., mitoNEET or iNOS interactions) .
  • Dose-response profiling : Optimize concentrations using log-dilution series (e.g., 1 nM–100 µM) to avoid off-target effects.
  • Kinetic studies : Monitor time-dependent effects (e.g., mitochondrial membrane potential changes via JC-1 staining) .

Q. How can researchers optimize reaction yields while minimizing side products during synthesis?

Answer:

  • Catalyst screening : Test Pd/C or enzyme-supported catalysts (e.g., lipases for esterification) to enhance regioselectivity .
  • Reaction monitoring : Use TLC or inline FTIR to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .
  • Byproduct mitigation : Introduce scavenger resins or gradient recrystallization to remove unreacted precursors .

Q. What strategies are recommended for assessing in vivo toxicity and pharmacokinetics?

Answer:

  • ADME profiling : Conduct rodent studies with LC-MS/MS plasma analysis to measure bioavailability and half-life.
  • Toxicogenomics : Use RNA-seq to identify organ-specific toxicity markers (e.g., liver CYP450 dysregulation).
  • Dosage extrapolation : Apply allometric scaling from in vitro IC50_{50} to in vivo doses, adjusting for species-specific metabolic rates .

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